REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:4]=1[NH2:5].C1N=CN([C:16](N2C=NC=C2)=[O:17])C=1>C1COCC1>[Br:10][C:7]1[CH:6]=[C:4]2[C:3]([CH2:2][NH:1][C:16](=[O:17])[NH:5]2)=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
NCC1=C(N)C=C(C=C1)Br
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 80° C. for 6 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CNC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |